

# impact of food on FV 100 absorption and metabolism

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## *Compound of Interest*

Compound Name: **FV 100-d7**

Cat. No.: **B15600426**

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## Technical Support Center: FV 100

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FV 100. The following information addresses common issues related to the impact of food on the absorption and metabolism of FV 100.

## Frequently Asked Questions (FAQs)

**Q1:** What is the anticipated effect of food on the bioavailability of FV 100?

**A1:** The effect of food on the bioavailability of a drug can be complex and depends on the drug's physicochemical properties and the composition of the meal.<sup>[1][2]</sup> For FV 100, a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), administration with a high-fat meal is expected to increase its absorption and systemic exposure. This is primarily due to increased solubilization from bile salt secretion and delayed gastric emptying, which allows more time for the drug to dissolve in the gastrointestinal tract.<sup>[1][3]</sup>

**Q2:** When should a food-effect bioavailability study for FV 100 be conducted during drug development?

**A2:** The FDA recommends conducting food-effect bioavailability studies for all new chemical entities (NCEs) during the Investigational New Drug (IND) period.<sup>[4][5]</sup> It is advisable to

perform these studies early in the development process to guide formulation selection and to provide necessary information for designing pivotal clinical safety and efficacy studies.[4][5][6]

Q3: What are the key pharmacokinetic parameters to assess in a food-effect study for FV 100?

A3: The primary pharmacokinetic (PK) parameters to evaluate the effect of food on FV 100 absorption are:

- AUC (Area Under the Curve): Represents the total drug exposure over time.
- Cmax (Maximum Plasma Concentration): The peak plasma concentration of the drug.
- Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.[7][8]

An absence of a food effect is generally concluded if the 90% confidence interval (CI) for the ratio of population geometric means between the fed and fasted states falls within the equivalence limits of 80-125% for both AUC and Cmax.[4][7]

Q4: What type of meal should be used in a food-effect study for FV 100?

A4: To investigate the maximum potential food effect, a high-fat, high-calorie meal is recommended.[4][6] The FDA guidance suggests a meal of approximately 800 to 1000 calories, with about 50% of the calories derived from fat.[6][9] A low-fat meal may also be considered if there are concerns about tolerability or if the high-fat meal shows a significant effect that needs further characterization.[6][9]

## Troubleshooting Guide

Issue 1: High variability in pharmacokinetic data in the fed state.

- Possible Cause: Inconsistent food intake among study participants. The composition and volume of the meal can significantly impact GI physiology and drug absorption.[4]
- Troubleshooting Steps:
  - Ensure strict adherence to the standardized meal plan for all subjects in the fed cohort.

- Record the start and end times of the meal for each participant to ensure consistent timing of drug administration.
- Verify that the composition of the test meal (protein, fat, and carbohydrate content) is consistent across all study sites.

#### Issue 2: Unexpected decrease in FV 100 absorption with food.

- Possible Cause: While uncommon for BCS Class II drugs, a decrease in absorption could be due to specific food components forming an insoluble complex with FV 100 or food-induced changes in gastrointestinal pH affecting its stability.[\[10\]](#)
- Troubleshooting Steps:
  - Analyze the composition of the test meal for components known to interact with similar chemical entities.
  - Conduct in vitro dissolution studies of FV 100 in the presence of homogenized test meal to investigate potential complexation.
  - Evaluate the pH-solubility profile of FV 100 to assess its stability in the altered gastric pH environment caused by food.

#### Issue 3: Significant delay in Tmax without a corresponding change in AUC.

- Possible Cause: Food, particularly high-fat meals, can delay gastric emptying, leading to a slower rate of drug absorption without affecting the overall extent of absorption.[\[1\]\[4\]](#)
- Troubleshooting Steps:
  - This is often a physiological effect of the food itself and may not indicate a problem with the formulation.
  - Assess the clinical relevance of the delayed Tmax. For a drug intended for chronic use, a delayed onset of action may not be clinically significant.
  - Consider the therapeutic window of FV 100 to determine if the lower Cmax associated with the delayed Tmax impacts efficacy.

## Quantitative Data Summary

The following tables summarize hypothetical data from a food-effect bioavailability study of FV 100 in healthy volunteers.

Table 1: Pharmacokinetic Parameters of FV 100 under Fasted and Fed Conditions

Parameter	Fasted State (N=24) Mean ± SD	Fed State (High-Fat Meal) (N=24) Mean ± SD
AUC <sub>0-t</sub> (ng·h/mL)	4500 ± 1200	8100 ± 1800
AUC <sub>0-inf</sub> (ng·h/mL)	4650 ± 1250	8300 ± 1900
C <sub>max</sub> (ng/mL)	850 ± 250	1200 ± 300
T <sub>max</sub> (h)	2.5 ± 0.8	4.5 ± 1.2

Table 2: Statistical Analysis of Food Effect on FV 100 Bioavailability

Parameter	Geometric Mean Ratio (Fed/Fasted)	90% Confidence Interval	Conclusion
AUC <sub>0-inf</sub>	1.78	1.62 – 1.96	Significant Food Effect
C <sub>max</sub>	1.41	1.28 – 1.55	Significant Food Effect

## Experimental Protocols

Protocol: Single-Dose, Two-Way Crossover Food-Effect Bioavailability Study for FV 100

1. Study Design: A randomized, open-label, single-dose, two-sequence, two-period crossover study in healthy adult volunteers.[\[7\]](#)
2. Study Population: A minimum of 12 healthy male and female subjects, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m<sup>2</sup>.
3. Treatment Arms:

- Treatment A (Fasted): A single oral dose of FV 100 (100 mg) administered with 240 mL of water after an overnight fast of at least 10 hours.[11]
- Treatment B (Fed): A single oral dose of FV 100 (100 mg) administered with 240 mL of water 30 minutes after the start of a standardized high-fat, high-calorie breakfast.[7]

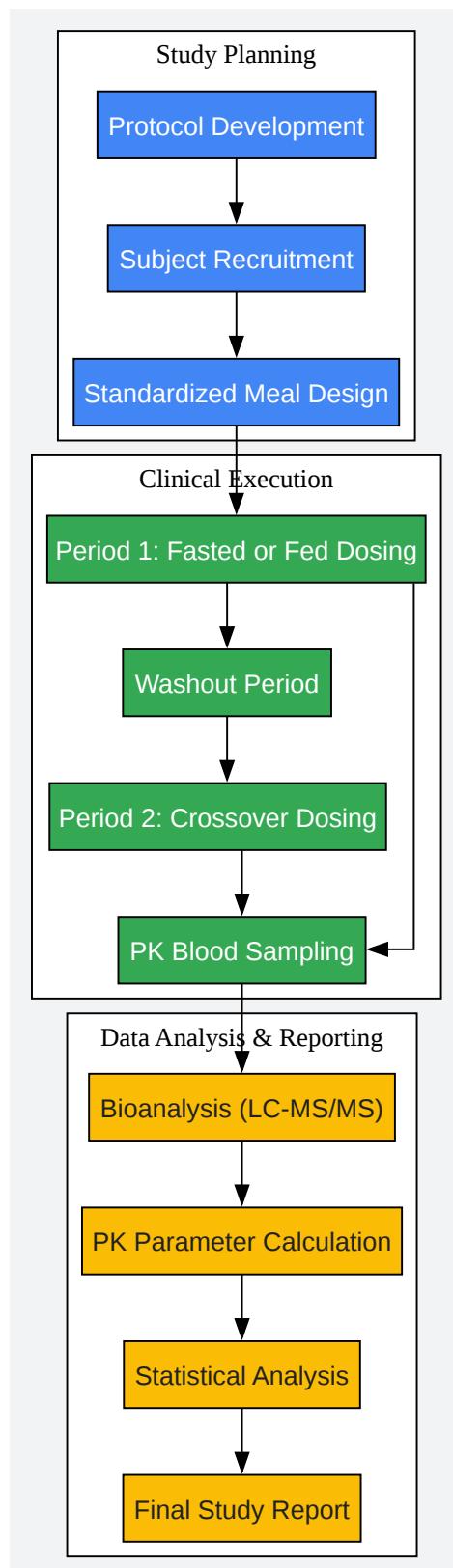
4. Washout Period: A washout period of at least 7 times the half-life of FV 100 will separate the two treatment periods.

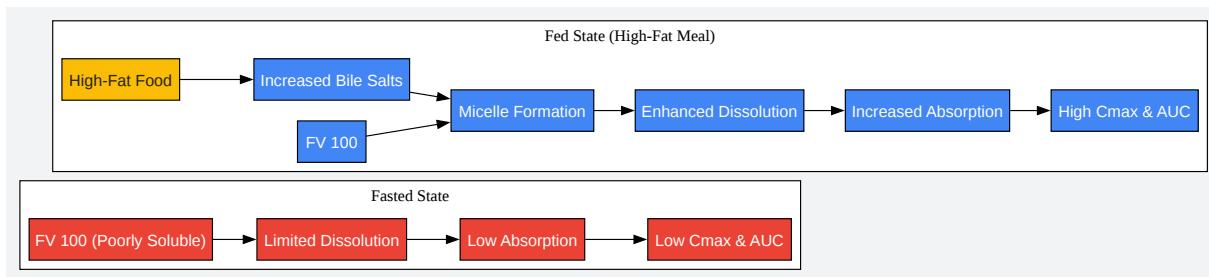
5. Pharmacokinetic Sampling: Serial blood samples will be collected at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose in each period.

6. Bioanalytical Method: Plasma concentrations of FV 100 will be determined using a validated LC-MS/MS method.

7. Statistical Analysis: Pharmacokinetic parameters (AUC and Cmax) will be log-transformed and analyzed using a mixed-effects model. The geometric mean ratios and 90% confidence intervals for the fed versus fasted states will be calculated.

## Visualizations





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